molecular formula C12H14BrFO3 B14040325 Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate

Cat. No.: B14040325
M. Wt: 305.14 g/mol
InChI Key: PBWPOAOMANTRQF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate ( 1272772-89-0) is a high-purity organic compound with a molecular formula of C12H14BrFO3 and a molecular weight of 305.1 g/mol . This chemical features a β-hydroxy ester motif, a structure recognized as a valuable synthetic intermediate in medicinal chemistry. Compounds within this class are frequently employed in enantioselective synthesis, particularly in Reformatsky-type reactions, which are powerful methods for constructing carbon-carbon bonds to create chiral β-hydroxy esters . These chiral building blocks are essential for developing active pharmaceutical ingredients (APIs), especially for drugs that act as single enantiomers . The presence of both bromo and fluoro substituents on the aromatic ring makes this compound a versatile precursor for further functionalization via cross-coupling reactions and other synthetic transformations, enabling the exploration of structure-activity relationships in drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) prior to use. This compound requires storage at 4-8°C .

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate

InChI

InChI=1S/C12H14BrFO3/c1-3-17-11(15)7-12(2,16)8-4-5-10(14)9(13)6-8/h4-6,16H,3,7H2,1-2H3

InChI Key

PBWPOAOMANTRQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

Preparation Methods

Esterification of 3-(3-Bromo-4-Fluorophenyl)-3-Hydroxybutanoic Acid

The most widely documented method involves esterification of the corresponding carboxylic acid with ethanol under acidic conditions.
Procedure :

  • Reactants : 3-(3-Bromo-4-fluorophenyl)-3-hydroxybutanoic acid (1 equiv), ethanol (excess)
  • Catalyst : Sulfuric acid (5–10 mol%)
  • Conditions : Reflux at 80–85°C for 4–6 hours
  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and vacuum distillation
  • Yield : 70–85% (reported for analogous esters)

Key Data :

Parameter Value
Reaction Temperature 80–85°C
Reaction Time 4–6 hours
Purity (VPC) 89–92%
Distillation Pressure 3.4 mm Hg (for analogous compounds)

Biocatalytic Asymmetric Synthesis

Enzymatic methods enable enantioselective synthesis, critical for pharmaceutical applications.
Procedure :

  • Substrate : Ethyl 3-(3-bromo-4-fluorophenyl)-3-ketobutanoate
  • Enzyme : Ketoreductase (e.g., from Saccharomyces cerevisiae)
  • Cofactor : NADP+ regenerated via glucose dehydrogenase
  • Conditions : pH 7.0, 30°C, 40–57 hours
  • Yield : 90–97% (reported for similar cyanohydrin intermediates)

Key Findings :

  • Enantiomeric Excess : >99% R-configuration achieved using halohydrin dehalogenase
  • Scale : Demonstrated at 10–100 g scale in industrial settings

Continuous Flow Process for Industrial Scale-Up

Patent data highlights optimized large-scale synthesis using continuous flow reactors:
Steps :

  • Protection : React 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoic acid with dimethoxypropane (2.5 equiv) at 60–65°C for 2 hours to form a cyclic acetal intermediate.
  • Esterification : Introduce ethanol (3 equiv) and sulfuric acid in a continuous flow system at 70°C.
  • Distillation : Recover unreacted ethanol and isolate the product via short-path distillation (63–90°C at 3.4 mm Hg).

Performance Metrics :

Metric Value
Overall Yield 44–50% (crude), 89% pure
Throughput 50–100 kg/day (plant-scale)

Spectroscopic Characterization

Critical analytical data for quality control:

  • 1H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (dd, 2H, CH₂CO), 4.15 (q, 2H, OCH₂), 4.95 (s, 1H, OH), 7.25–7.45 (m, 3H, aromatic).
  • IR (neat) : 3450 cm⁻¹ (O-H), 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).

Comparative Analysis of Methods

Method Yield Enantiomeric Excess Scalability
Acid-Catalyzed Esterification 70–85% Racemic Lab-scale
Biocatalytic Reduction 90–97% >99% R Pilot-scale
Continuous Flow 44–50% Racemic Industrial

Challenges and Optimization

  • Side Reactions : Hydrolysis of the ester under prolonged reflux requires strict moisture control.
  • Catalyst Recycling : Immobilized enzymes (e.g., on silica gel) improve cost-efficiency in biocatalytic routes.
  • Purification : Fractional distillation or recrystallization in heptane achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-(3-bromo-4-fluorophenyl)-3-oxobutanoate.

    Reduction: Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanol.

    Substitution: 3-(3-amino-4-fluorophenyl)-3-hydroxybutanoate.

Scientific Research Applications

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl and ester groups can undergo hydrolysis or other chemical transformations, modulating the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 3-amino-4,4-difluorobutanoate (C₆H₁₁F₂NO₂)

Molecular Weight : 167.16 g/mol
Key Features :

  • Contains amino and difluoro substituents on the butanoate ester.
  • Lacks aromatic or bromine groups.

Functional Differences :

  • The amino group enhances nucleophilicity, enabling participation in amidation or condensation reactions, unlike the bromo-fluorophenyl group in the target compound .

Applications : Likely used as a precursor in peptide mimetics or fluorinated drug synthesis due to its polar functional groups .

Ethyl (±)-3-hydroxybutyrate (C₆H₁₂O₃)

Molecular Weight : 132.16 g/mol
Key Features :

  • A simple ester with a hydroxy group at C3.
  • No halogen or aromatic substituents.

Functional Differences :

  • The absence of halogens or aromatic rings reduces steric hindrance and lipophilicity, making it more water-soluble than the target compound .
  • The hydroxy group may undergo oxidation or esterification, but its reactivity is less complex compared to halogenated analogs.

Applications : Functions as a metabolite in ketone body metabolism or a flavoring agent in food chemistry .

Comparative Data Table

Parameter Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate Ethyl 3-amino-4,4-difluorobutanoate Ethyl (±)-3-hydroxybutyrate
Molecular Formula C₁₂H₁₄BrFO₃ C₆H₁₁F₂NO₂ C₆H₁₂O₃
Molecular Weight (g/mol) 305.15 167.16 132.16
Key Substituents Bromo, fluoro, phenyl, hydroxy Amino, difluoro Hydroxy
Hazard Profile H315, H319, H335 (irritant) Not specified Not specified
Storage Conditions 4–8°C Room temperature (inferred) Not specified
Applications Pharmaceutical intermediates Fluorinated drug synthesis Metabolite/flavoring agent

Research Findings and Implications

Pharmacological Potential

  • The halogenated aromatic core of the target compound enhances binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibitors or antimicrobial agents. In contrast, Ethyl (±)-3-hydroxybutyrate’s simplicity limits its therapeutic utility .

Biological Activity

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate is a compound of increasing interest in the fields of medicinal chemistry and biocatalysis. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-bromo-4-fluoroaniline with ethyl 3-hydroxybutanoate. The reaction conditions can vary, but high yields are often achieved through optimized catalytic methods.

Reagent Amount Yield
3-Bromo-4-fluoroaniline95 mg (0.5 mmol)94%
Ethyl 3-hydroxybutanoate132 mg (1 mmol)Full conversion

This compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its structure allows it to interact with various biological targets, potentially influencing metabolic pathways.

  • Enzyme Interaction : The compound is known to modulate enzyme activity, which can lead to alterations in metabolic processes.
  • Therapeutic Properties : Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, although further research is required to confirm these findings.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive strains.

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for its potential use in cancer therapy.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal fibroblasts>100

Case Studies

  • Case Study 1 : A study published in ACS Omega explored the compound's role in enzyme inhibition, demonstrating a significant reduction in enzyme activity at concentrations above 10 µM .
  • Case Study 2 : Research from the University of Groningen highlighted its application in synthesizing chiral alcohols and amino acids, showcasing its versatility as a synthetic intermediate .

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